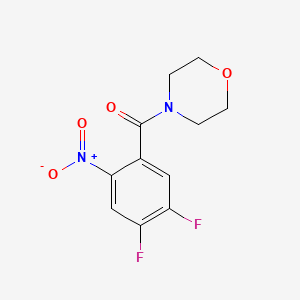
Morpholine, 4-(3,4-difluoro-6-nitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Difluoro-2-nitrobenzoyl)morpholine is an organic compound characterized by the presence of a morpholine ring attached to a difluoro-nitrobenzoyl group
Preparation Methods
The synthesis of 4-(4,5-Difluoro-2-nitrobenzoyl)morpholine typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine. This reaction can be carried out using a flow reactor with a simulated moving bed chromatography module . The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a base to facilitate the substitution reaction.
Chemical Reactions Analysis
4-(4,5-Difluoro-2-nitrobenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like iron, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4,5-Difluoro-2-nitrobenzoyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,5-Difluoro-2-nitrobenzoyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
4-(4,5-Difluoro-2-nitrobenzoyl)morpholine can be compared with other similar compounds such as:
2,4-Difluoronitrobenzene: Shares the difluoro-nitrobenzene core but lacks the morpholine ring.
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar structure but with a different substitution pattern on the benzene ring.
2,4-Difluoro-5-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the morpholine ring.
The uniqueness of 4-(4,5-Difluoro-2-nitrobenzoyl)morpholine lies in its specific substitution pattern and the presence of both the difluoro-nitrobenzene and morpholine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F2N2O4 |
|---|---|
Molecular Weight |
272.20 g/mol |
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10F2N2O4/c12-8-5-7(10(15(17)18)6-9(8)13)11(16)14-1-3-19-4-2-14/h5-6H,1-4H2 |
InChI Key |
NHEDTDCDOYHVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















